molecular formula C19H18ClNO B8555723 4-Piperidinone, 3,5-bis(phenylmethylene)-, hydrochloride CAS No. 54237-35-3

4-Piperidinone, 3,5-bis(phenylmethylene)-, hydrochloride

Cat. No. B8555723
M. Wt: 311.8 g/mol
InChI Key: TUYFFZOIQLBJAY-UHFFFAOYSA-N
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Patent
US03931169

Procedure details

14 g (0.1 mole) of N-acetyl-4-piperidone and 32 g (0.3 mole) of benzaldehyde in 150 ml of ethanol are cooled to 15° and treated dropwise with 33 ml of concentrated HCl, refluxed for 6 hours, and stored overnight at room temperature. The light yellow solid is filtered, washed with ethanol, then with ether and air-dried, weight 26 g (83%), mp. 273°-275°(dec.).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1)(=O)C.[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[ClH:19]>C(O)C>[ClH:19].[C:12]1([CH:11]=[C:8]2[C:7](=[O:10])[C:6](=[CH:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH2:5][NH:4][CH2:9]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:4.5|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)=O
Name
Quantity
32 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The light yellow solid is filtered
WASH
Type
WASH
Details
washed with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ether and air-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.C1(=CC=CC=C1)C=C1CNCC(C1=O)=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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